REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7](=[O:12])[CH:6]=1)=[O:4].[CH3:13]OC(OC)N(C)C>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[N:8]([CH3:13])[C:7](=[O:12])[CH:6]=1)=[O:4]
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Name
|
|
Quantity
|
0.8 g
|
Type
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reactant
|
Smiles
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COC(=O)C1=CC(NC(=C1)C)=O
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Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in dichloromethane
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Type
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WASH
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Details
|
washed with water
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Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
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Type
|
CUSTOM
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Details
|
Recrystallization from ethyl acetate/heptane
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(N(C(=C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 423 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |